molecular formula C11H11FO3 B8305373 Methyl 2-fluoro-4-methoxycinnamate

Methyl 2-fluoro-4-methoxycinnamate

Cat. No. B8305373
M. Wt: 210.20 g/mol
InChI Key: YUIHJWVNGQTMNF-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

Sodium hydride (60% in mineral oil, 3.11 g, 77.86 mmol) is suspended in dry tetrahydrofuran (160 mL) and cooled to 0° C. Trimethylphosphonoacetate (14.18 g, 77.86 mmol) is added and the mixture stirred at 0° C. for 30 minutes. 2-Fluoro-4-methoxybenzaldehyde (10 g, 64.88 mmol) is added and the mixture stirred overnight at room temperature. (Carbethoxymethylene)triphenylphosphorane (11.3 g, 32.44 mmol) is added and the mixture stirred for 3 hours. Saturated aqueous ammonium chloride solution is added and the mixture extracted with ethyl acetate. The organic phase is dried and the solvent removed under vacuum. The residue is purified by flash chromatography (5% ethyl acetate in cyclohexane) to give the title compound (yield 13.85 g).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Trimethylphosphonoacetate
Quantity
14.18 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC(P(OC)(O)=O)(C([O-])=O)C.[F:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH:17]=O.[C:25]([CH:30]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:27][CH2:28]C)=[O:26].[Cl-].[NH4+]>O1CCCC1>[CH3:28][O:27][C:25](=[O:26])[CH:30]=[CH:17][C:16]1[CH:19]=[CH:20][C:21]([O:23][CH3:24])=[CH:22][C:15]=1[F:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
3.11 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Trimethylphosphonoacetate
Quantity
14.18 g
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)OC
Step Four
Name
Quantity
11.3 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (5% ethyl acetate in cyclohexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=CC1=C(C=C(C=C1)OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.85 g
YIELD: CALCULATEDPERCENTYIELD 203.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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